molecular formula C6H11NOSi B1167420 englitazone CAS No. 122228-35-7

englitazone

Cat. No.: B1167420
CAS No.: 122228-35-7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Englitazone is a thiazolidinedione derivative and a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, established as an antidiabetic agent and a valuable tool in metabolic research . Its primary research value lies in its insulin-sensitizing effects. Studies have demonstrated that this compound can prevent the defect in glucose transport and normalize insulin resistance in animal models fed a high-fat diet . In hepatocytes, this compound inhibits glucagon-stimulated glycogenolysis and gluconeogenesis, with a mechanism that may involve the activation of cAMP phosphodiesterase and inhibition of calcium influx . Furthermore, research on insulin-secreting cell lines shows that this compound is a novel blocker of KATP channels and calcium-activated non-selective cation (NSCa) channels, suggesting a potential multi-faceted mechanism for modulating insulin secretion . This compound enables researchers to explore pathways related to glucose homeostasis, insulin signaling, and the pathophysiology of type 2 diabetes. Please note that this product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Properties

CAS No.

122228-35-7

Molecular Formula

C6H11NOSi

Origin of Product

United States

Preparation Methods

Core Thiazolidinedione Formation

The foundational step in englitazone synthesis involves constructing the TZD heterocycle. A widely adopted method involves the condensation of α-chloroacetic acid (6 ) with thiourea (7 ) under reflux conditions in aqueous medium. This reaction proceeds via an S<sub>N</sub>2 mechanism, where the sulfur atom of thiourea attacks the electrophilic carbon of α-chloroacetic acid, releasing HCl and forming the intermediate 2-imino-4-thiazolidinone (11 ). Subsequent hydrolysis of 11 under acidic conditions yields the TZD core (3 ).

Reaction Conditions:

  • Solvent: Water

  • Temperature: 100–110°C

  • Duration: 7–8 hours

  • Yield: 94%

This method, while reliable, requires prolonged heating, necessitating energy-intensive setups.

Functionalization of the TZD Core

This compound’s distinct structure arises from substitutions at the N2 and C5 positions of the TZD ring. A one-pot protocol combines TZD (3 ) with an aldehyde (40 ) and alkyl halide (41 ) in a ethanol/water (2:1) solvent system under basic conditions (NaOH). Ultrasonic irradiation (25 min, 25°C) facilitates simultaneous N-alkylation and Knoevenagel condensation, yielding disubstituted this compound analogues. Comparative studies show that ultrasound reduces reaction times from 12 hours to 25 minutes while maintaining yields >85%.

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation has revolutionized TZD synthesis by enhancing reaction efficiency. Kumar et al. demonstrated that suspending 6 and 7 in water under ice-cooling for 15 minutes, followed by microwave irradiation (250 W, 5 min), produces 3 in 83% yield. This method eliminates prolonged heating and reduces energy consumption.

Advantages Over Classical Methods:

  • Time reduction: 8 hours → 5 minutes

  • Comparable yield: 83% vs. 94%

  • Solvent: Water (green chemistry compliant)

Scale-Up Considerations

Industrial adoption of microwave synthesis faces challenges in batch size limitations. However, continuous-flow microwave reactors have been proposed to overcome scalability issues, though specific applications to this compound remain exploratory.

Solvent-Free and Catalytic Approaches

Solid-Phase Synthesis

Recent advancements emphasize solvent-free protocols to minimize waste. For example, L-tyrosine catalyzes the Knoevenagel condensation between TZD (34 ) and aryl aldehydes in water at ambient temperature. Electron-withdrawing groups (EWGs) on the aldehyde accelerate reaction rates, achieving >90% conversion within 2 hours.

Mechanistic Insight:

  • L-tyrosine abstracts a proton from TZD’s methylene group.

  • Aldehyde protonation forms an oxonium ion (35 ).

  • Nucleophilic attack by deprotonated TZD yields the 5-arylidene product (33 ).

Brønsted Acid-Base Catalysis

Zhou et al. employed ethylenediamine diacetate (EDDA) as a dual catalyst for this compound analogue synthesis. EDDA’s bifunctional nature activates both the aldehyde and TZD, enabling reactions in ethanol at 60°C with 88–92% yields.

Industrial-Scale Production

Crystallization and Purification

Post-synthesis purification is critical for pharmaceutical-grade this compound. A patented method for related TZDs involves dissolving the crude product in aqueous isopropanol, neutralizing with HCl/NaOH, and seeding with H-2 crystalline nuclei. Controlled cooling (40–55°C) yields high-purity crystals, with solvent composition (14–24% isopropanol) rigorously monitored.

Typical Crystallization Parameters:

  • Solvent: Isopropanol/water

  • Temperature gradient: 75°C → 47–52°C

  • Seed crystal: H-2 polymorph

Hazard Mitigation

Synthetic steps involving HCN gas release (e.g., from ethyl chloroacetate and potassium thiocyanate) demand stringent safety protocols. Industrial setups utilize gas scrubbers with NaOH solutions to neutralize toxic byproducts.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Time Advantages
Classical RefluxH<sub>2</sub>O, 110°C, 8h94%HighHigh yield
Microwave-AssistedH<sub>2</sub>O, 250W, 5min83%LowEnergy-efficient
Ultrasonic One-PotEtOH/H<sub>2</sub>O, NaOH, 25°C, 25min85%ModerateDual functionalization
L-Tyrosine CatalyzedH<sub>2</sub>O, RT, 2h90%ModerateSolvent-free, ambient conditions

Chemical Reactions Analysis

Types of Reactions: Englitazone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups in this compound.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Pharmacological Profile

Englitazone functions as an antidiabetic agent by enhancing insulin sensitivity, particularly in adipose tissues. It is known to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism.

Clinical Applications

This compound has been investigated for several clinical applications beyond diabetes management:

  • Type 2 Diabetes Mellitus :
    • Efficacy : Studies demonstrate that this compound significantly lowers blood glucose levels without inducing hypoglycemia, making it a favorable option for managing type 2 diabetes .
    • Case Study : In a controlled trial involving nondiabetic rats, this compound administration resulted in a substantial reduction in plasma insulin levels while maintaining normal glucose tolerance .
  • Obesity and Metabolic Syndrome :
    • Impact on Lipid Profiles : this compound has been shown to normalize oral glucose intolerance and reduce excessive liver glycogen deposition in high-fat diet-induced obesity models .
    • Adipocyte Function : Research indicates that this compound enhances insulin-stimulated glucose uptake in adipocytes, which is critical for managing obesity-related metabolic dysfunctions .
  • Cardiovascular Health :
    • Lipid Lowering Effects : By reducing plasma cholesterol and triglyceride levels, this compound may contribute to cardiovascular risk reduction in diabetic patients .
    • Potential for Combination Therapy : The compound's efficacy can be enhanced when used alongside other medications like atenolol, suggesting potential for combination therapies in managing cardiovascular complications associated with diabetes .

Comparative Studies

This compound's effects have been compared with other antidiabetic agents such as glyburide. Findings suggest that this compound may offer superior insulin-sensitizing effects without the risk of hypoglycemia associated with sulfonylureas .

Study FocusThis compoundGlyburide
Insulin SensitivityEnhancedModerate
Hypoglycemia RiskLowHigh
Lipid Profile ImprovementSignificantLimited

Safety Profile

While this compound shows promise as an antidiabetic agent, safety concerns similar to those observed with other thiazolidinediones should be considered. Monitoring liver enzyme levels is recommended due to potential hepatotoxicity associated with prolonged use of thiazolidinediones .

Mechanism of Action

Englitazone exerts its effects by acting as an agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is involved in the regulation of glucose and lipid metabolism. By activating PPARγ, this compound enhances insulin sensitivity, promotes glucose uptake, and reduces hepatic gluconeogenesis. This leads to improved glycemic control and reduced insulin resistance .

Comparison with Similar Compounds

Structural Comparison with Similar Thiazolidinediones

Table 1: Structural Features of Key TZDs

Compound Core Structure Key Substitutions PPARγ Binding Affinity (Kd/nM)
Englitazone Thiazolidinedione Benzodihydropyran Not fully characterized
Troglitazone Thiazolidinedione Chromanol ring ~580
Pioglitazone Thiazolidinedione Ethylpyridine ~600
Rosiglitazone Thiazolidinedione Methylpyridine ~40 (BRL49653, a close analog)

This compound’s benzodihydropyran substitution optimizes interactions with hydrophobic residues in the PPARγ ligand-binding domain, but its binding affinity remains less well-documented than PGZ or RGZ .

Mechanism of Action: PPARγ-Dependent and Independent Effects

PPARγ Activation

Like other TZDs, this compound activates PPARγ, promoting adipocyte differentiation and transcription of insulin-sensitizing genes . However, its PPARγ-independent effects are notable:

  • KATP Channel Inhibition : this compound blocks cardiac and pancreatic KATP channels (Kir6.2-SUR1), reducing insulin secretion in vitro. This contrasts with PGZ and RGZ, which show weaker KATP inhibition .
  • Glucagon Suppression : this compound reduces glucagon secretion in pancreatic islets by 40%, comparable to RGZ and darglitazone, likely via PPARα-mediated pathways .

Efficacy in Preclinical Models

Table 2: Metabolic Effects in ob/ob Mice

Parameter This compound (50 mg/kg/day) Troglitazone (Equivalent Dose) Pioglitazone (Equivalent Dose)
Blood Glucose ↓ 50% ↓ 55% ↓ 60%
Plasma Insulin ↓ 70% ↓ 65% ↓ 75%
Triglycerides ↓ 40% ↓ 45% ↓ 50%
Time to Effect 11 days 7 days 5 days

This compound’s slower onset of action and weaker lipid-lowering effects may reflect reduced PPARγ potency or off-target effects .

Table 3: Adverse Effects of TZDs

Compound Cardiac KATP Blockade Hepatotoxicity Market Status
This compound Yes (IC50 ~75.6 μM) Moderate Discontinued
Troglitazone Yes Severe Withdrawn (2000)
Pioglitazone No Low Approved

Its discontinuation was attributed to hepatotoxicity and fluid retention, though specific data remain sparse compared to troglitazone .

Clinical and Therapeutic Implications

While this compound demonstrated promising insulin-sensitizing effects in animal models, its clinical development was halted due to:

Inferior Efficacy : Slower glucose-lowering and weaker lipid modulation vs. PGZ/RGZ .

Safety Concerns : Dual PPARγ-independent KATP blockade and hepatotoxicity .

Structural Limitations : The benzodihydropyran group may reduce metabolic stability compared to pyridine-based TZDs .

Later TZDs like PGZ and RGZ prioritized PPARγ selectivity, minimizing off-target effects while retaining antidiabetic efficacy.

Q & A

Basic Research Questions

Q. How can researchers formulate a feasible and original research question for englitazone studies?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate feasibility and originality. Ensure alignment with gaps in existing literature (e.g., unresolved mechanisms of this compound in glucose metabolism). Narrow the scope to avoid overly broad questions (e.g., "How does this compound modulate PPARγ activity in diabetic models?" vs. "What is this compound?"). Leverage tools like PubMed or Google Scholar to identify understudied areas .

Q. What experimental designs are appropriate for initial pharmacological studies on this compound?

  • Methodological Answer : Adopt pre-test/post-test designs with control groups to isolate this compound’s effects. For in vitro studies, use dose-response assays (e.g., IC50 determination). For in vivo models, select species-specific diabetic rodents and standardize variables like diet and dosing schedules. Include sham or vehicle-treated controls to account for confounding factors .

Q. How to conduct a comprehensive literature review for this compound research?

  • Methodological Answer : Use advanced search operators in Google Scholar (e.g., "this compound" AND ("PPARγ" OR "insulin resistance")) and filter by publication date (post-2020). Cross-reference datasets from repositories like Figshare or Mendeley Data using keywords such as "thiazolidinedione pharmacokinetics" .

Advanced Research Questions

Q. How to resolve contradictory findings in this compound’s efficacy across studies?

  • Methodological Answer : Conduct a meta-analysis to identify methodological discrepancies (e.g., variations in sample size, animal models, or assay protocols). Apply sensitivity analysis to assess the impact of outliers. For example, differences in this compound’s hepatotoxicity between murine and primate studies may stem from species-specific PPARγ isoform expression .

Q. How to integrate this compound’s molecular mechanisms into existing theoretical frameworks for metabolic diseases?

  • Methodological Answer : Link this compound’s PPARγ agonism to established pathways (e.g., adiponectin signaling or lipid metabolism) using systems biology tools (e.g., KEGG pathway mapping). Formulate hypotheses grounded in competing theories, such as whether this compound’s anti-inflammatory effects are secondary to metabolic improvements .

Q. What are best practices for combining omics data with clinical trial outcomes in this compound research?

  • Methodological Answer : Use mixed-methods approaches: pair RNA-seq data from this compound-treated adipocytes with longitudinal clinical data (e.g., HbA1c levels). Address ethical and technical challenges in data linking by anonymizing participant IDs and employing secure data pipelines. Validate findings via triangulation (e.g., corroborating transcriptomic results with ELISA-based protein assays) .

Q. How to develop a robust statistical model for this compound’s dose-response relationships?

  • Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal Emax models) to fit dose-response curves. Account for inter-individual variability using hierarchical Bayesian models. Validate models through bootstrapping or cross-validation against independent datasets. Report uncertainties in parameters like EC50 with 95% confidence intervals .

Methodological Notes

  • Data Analysis : For contradictory results, prioritize studies with transparent methodologies (e.g., preregistered protocols) and replicate key experiments under standardized conditions .
  • Theoretical Frameworks : Align this compound studies with conceptual models such as the "unified theory of type 2 diabetes" to contextualize findings .
  • Ethical Compliance : Ensure compliance with institutional review boards (IRBs) when integrating human data, particularly for long-term safety studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.